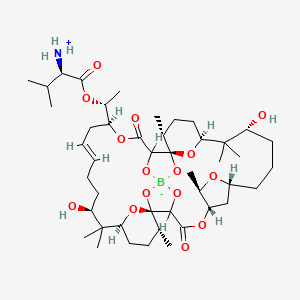

Boromycin

Beschreibung

Eigenschaften

CAS-Nummer |

34524-20-4 |

|---|---|

Molekularformel |

C45H74BNO15 |

Molekulargewicht |

879.9 g/mol |

IUPAC-Name |

[(1R)-1-[(1S,2R,5S,7Z,11S,13S,16R,17S,21R,24S,25R,27R,31R,33S,36R)-11,31-dihydroxy-12,12,16,25,32,32,36-heptamethyl-3,22-dioxo-4,18,20,23,26,37,38,40,41-nonaoxa-19-boranuidaheptacyclo[17.17.1.11,33.12,19.113,17.124,27.017,21]hentetracont-7-en-5-yl]ethyl] (2R)-2-amino-3-methylbutanoate;hydron |

InChI |

InChI=1S/C45H73BNO15/c1-24(2)36(47)39(50)54-27(5)30-16-12-11-13-17-32(48)42(7,8)34-21-19-26(4)45(57-34)38-41(52)56-31-23-29(53-28(31)6)15-14-18-33(49)43(9,10)35-22-20-25(3)44(58-35)37(40(51)55-30)59-46(60-38,61-44)62-45/h11-12,24-38,48-49H,13-23,47H2,1-10H3/q-1/p+1/b12-11-/t25-,26-,27-,28-,29-,30+,31+,32+,33-,34+,35+,36-,37+,38+,44-,45-,46?/m1/s1 |

InChI-Schlüssel |

OOBFYEMEQCZLJL-QOSBFELUSA-O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Boromycin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activities of Boromycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boromycin, a polyether macrolide antibiotic produced by Streptomyces antibioticus, stands as the first natural product discovered to contain boron.[1] This unique structural feature contributes to a diverse and potent range of biological activities. This technical guide provides a comprehensive overview of the multifaceted biological effects of this compound, with a focus on its antimicrobial, antiviral, and anticancer properties. Detailed experimental methodologies, quantitative data, and visual representations of its mechanisms of action are presented to serve as a valuable resource for the scientific community.

Core Mechanism of Action: Potassium Ionophore

The primary mechanism underpinning this compound's biological activities is its function as a potassium ionophore.[2] By selectively binding and transporting potassium ions (K+) across biological membranes, this compound disrupts the crucial electrochemical gradients essential for cellular function. This leads to a cascade of downstream effects, including the dissipation of membrane potential, ultimately resulting in cell death in susceptible organisms.[1][3] The ionophoric activity of this compound is fundamental to its antibacterial, antiparasitic, and certain aspects of its anticancer effects.[3]

Signaling Pathway: Disruption of Cellular Membrane Potential

Caption: this compound acts as a K+ ionophore, causing K+ efflux, membrane depolarization, and cell death.

Antimicrobial Activity

This compound exhibits potent activity against a broad spectrum of Gram-positive bacteria, including clinically relevant species. However, it is generally ineffective against Gram-negative bacteria, as their outer membrane is thought to impede the antibiotic's access to the cytoplasmic membrane.

Antibacterial Spectrum and Efficacy

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC values of this compound against various bacterial species.

| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Bacillus subtilis | - | 0.05 | - | |

| Bacillus halodurans | - | 0.01 | - | |

| Staphylococcus spp. | - | - | 0.2-0.3 (MIC90) | |

| Enterococcus spp. | - | - | 0.2-0.3 (MIC90) | |

| Mycobacterium tuberculosis | H37Rv | - | 0.2 (MIC90) | |

| Mycobacterium bovis | BCG | - | 0.08 (MIC50) |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum, adjusted to a 0.5 McFarland standard

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in the appropriate growth medium in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

-

Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye or a spectrophotometer.

Experimental Workflow: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Antiparasitic Activity

This compound has demonstrated significant activity against a range of protozoan parasites, including those responsible for major human and animal diseases.

Anti-Apicomplexan Activity

This compound is particularly effective against apicomplexan parasites.

| Parasite Species | Strain | EC50 (nM) | Reference |

| Toxoplasma gondii | TgRH GFP::Luc | 2.27 | |

| Toxoplasma gondii | TgME49ΔHPT::Luc | 5.31 | |

| Cryptosporidium parvum | Iowa | 4.99 | |

| Plasmodium falciparum | 3D7 | 1.0 | |

| Plasmodium falciparum | Dd2 (multi-drug resistant) | ~1.0 | |

| Plasmodium falciparum | K1 (multi-drug resistant) | ~1.0 | |

| Plasmodium falciparum | 7G8 (multi-drug resistant) | ~1.0 | |

| Plasmodium falciparum | Stage V Gametocytes | 8.5 | |

| Plasmodium knowlesi | - | ~4.5 |

Experimental Protocol: In Vitro Anti-Toxoplasma gondii Assay

This protocol describes an assay to determine the efficacy of this compound against intracellular Toxoplasma gondii.

Materials:

-

Human foreskin fibroblasts (HFF) or other suitable host cells

-

Toxoplasma gondii tachyzoites (e.g., expressing luciferase)

-

Complete cell culture medium

-

This compound stock solution

-

96-well black, clear-bottom plates

-

Luciferase assay substrate

-

Luminometer

Procedure:

-

Cell Seeding: Seed HFF cells into 96-well plates and grow to confluence.

-

Infection: Infect the HFF monolayer with T. gondii tachyzoites for 24 hours.

-

Drug Treatment: Add serial dilutions of this compound to the infected cells and incubate for an additional 24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Calculate the EC50 value, the concentration of this compound that inhibits parasite growth by 50%, by fitting the data to a dose-response curve.

Antiviral Activity

This compound has shown notable antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).

Anti-HIV Activity

This compound inhibits the replication of both clinically isolated and laboratory-cultured strains of HIV-1. The proposed mechanism of action involves the disruption of a late stage in the viral replication cycle, potentially interfering with the maturation of new virus particles.

Logical Relationship: Proposed Anti-HIV Mechanism

Caption: this compound is proposed to inhibit the maturation of HIV particles, a late-stage event in replication.

Anticancer Activity

Emerging research has highlighted the potential of this compound as an anticancer agent.

Abrogation of the G2 Cell Cycle Checkpoint

In certain cancer cell lines, such as leukemia cells, this compound has been observed to abrogate the G2 cell cycle checkpoint that is induced by DNA-damaging agents. This disruption of the checkpoint forces the cancer cells to enter mitosis with damaged DNA, leading to rapid apoptosis. Notably, this effect appears to be independent of the inhibition of major checkpoint kinases like ATM, Chk1, and Chk2, suggesting a novel mechanism of action.

Signaling Pathway: G2 Checkpoint Abrogation

Caption: this compound abrogates the G2 checkpoint, forcing cells with DNA damage into mitosis and apoptosis.

Cytotoxicity

This compound exhibits cytotoxicity against various cancer cell lines. However, it also shows a degree of selectivity, with lower toxicity towards normal human cells.

| Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |

| HepG2 (Human Liver Cancer) | >200 | >200,000 (compared to P. falciparum) |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cancer cell line and a non-cancerous control cell line

-

Complete cell culture medium

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

This compound is a remarkable natural product with a diverse portfolio of potent biological activities. Its primary mechanism as a potassium ionophore drives its efficacy as an antibacterial and antiparasitic agent. Furthermore, its unique ability to abrogate the G2 cell cycle checkpoint in cancer cells and its anti-HIV activity highlight its potential for further investigation and development in oncology and virology. The detailed protocols and data presented in this guide are intended to facilitate future research into the therapeutic applications of this fascinating molecule.

References

Methodological & Application

Application of Boromycin in Anti-Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boromycin is a boron-containing polyether macrolide antibiotic isolated from Streptomyces antibioticus. While historically recognized for its antimicrobial properties, recent scientific interest has shifted towards exploring its potential as an anti-cancer agent. This compound exhibits cytotoxic effects against various cancer cell lines, primarily attributed to its function as a potent potassium ionophore, disrupting the crucial ion balance across the cell membrane. This document provides a summary of its anti-cancer activity, detailed experimental protocols for its evaluation, and visual representations of potential mechanisms and workflows to guide further research.

Data Presentation: In Vitro Cytotoxicity of Boron-Containing Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other illustrative boron-containing compounds against various cancer cell lines, providing a comparative overview of their cytotoxic potency.

| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| This compound | P. falciparum (3D7) | Malaria Parasite | 72 | ~0.001 | [1] |

| This compound | P. falciparum (Dd2, K1, 7G8) | Chloroquine-Resistant Malaria | 72 | ~0.001 | [2] |

| This compound | P. falciparum (Stage V Gametocytes) | Malaria Parasite | 48 | 0.0085 ± 0.0036 | [2] |

| Boron Glycine Monoester (BGM) | U87MG | Glioblastoma | 48 | 6600 | [3] |

| Boron Glycine Diester (BGD) | U87MG | Glioblastoma | 48 | 26000 | [3] |

| Boric Acid | HL-60 | Leukemia | 48 | 1000 | |

| Bortezomib | 4T1 | Breast Cancer | Not Specified | 0.071 | |

| Bortezomib | B16F10 | Melanoma | Not Specified | 0.0025 | |

| Bortezomib | PC3 | Prostate Cancer | Not Specified | 0.0534 |

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound in cancer cells are still under active investigation, research on other boron-containing compounds suggests potential mechanisms. One such pathway involves the induction of apoptosis through the activation of extrinsic cell death pathways, such as the TNF signaling pathway.

Caption: Potential mechanism of this compound-induced apoptosis via K+ efflux and potentiation of the TNF signaling pathway.

Experimental Workflow

The evaluation of this compound's anti-cancer potential typically follows a multi-stage experimental workflow, progressing from initial in vitro screening to more complex in vivo models.

Caption: A generalized experimental workflow for assessing the anti-cancer properties of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Materials:

-

Cancer cell line

-

This compound

-

Complete cell culture medium

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line

-

This compound

-

Complete cell culture medium

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting: Harvest cells by trypsinization.

-

Washing: Wash cells with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

Murine Xenograft Model for In Vivo Efficacy

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Cancer cell line

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Cell Preparation: Harvest cancer cells and resuspend in sterile PBS or medium, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined schedule and dosage. The control group receives the vehicle.

-

Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight and overall health of the mice as indicators of toxicity.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the anti-tumor efficacy of this compound.

Conclusion

This compound presents a promising avenue for the development of novel anti-cancer therapeutics. Its unique ionophoric activity offers a distinct mechanism of action that warrants further investigation. The protocols and workflows detailed in this document provide a foundational framework for researchers to systematically evaluate the anti-cancer properties of this compound and elucidate its specific molecular targets and signaling pathways in cancer cells. Further research is essential to fully understand its therapeutic potential and to pave the way for its possible clinical application.

References

- 1. Frontiers | this compound has Rapid-Onset Antibiotic Activity Against Asexual and Sexual Blood Stages of Plasmodium falciparum [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of New Boron Derived Compounds; Anticancer, Antioxidant and Antimicrobial Effect in Vitro Glioblastoma Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Minimum Inhibitory Concentration (MIC) of Boromycin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boromycin is a polyether macrolide antibiotic with a unique boron-containing structure, first isolated from Streptomyces antibioticus. It exhibits potent activity primarily against Gram-positive bacteria. The mechanism of action of this compound involves its function as a potassium (K+) ionophore, leading to the disruption of the bacterial cell membrane's ion gradient. This disruption of the electrochemical potential across the membrane interferes with essential cellular processes, ultimately resulting in bacterial cell death. The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of any antimicrobial agent, providing the lowest concentration of the drug that inhibits the visible growth of a microorganism. These application notes provide detailed protocols for determining the MIC of this compound.

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Mycobacterium tuberculosis H37Rv | ~0.07 | ~0.08 | [1] |

| Staphylococcus aureus | - | - | [2] |

| Staphylococcus epidermidis | - | - | [2] |

| Enterococcus faecalis | - | - | [2] |

| Bacillus subtilis | 0.05 | - | [3] |

Note: The MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.

Experimental Protocols

Standardized methods for antimicrobial susceptibility testing, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are recommended for determining the MIC of this compound. The two primary recommended methods are Broth Microdilution and Agar Dilution.

Preparation of this compound Stock Solution

A critical first step for both methods is the accurate preparation of a this compound stock solution.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or Ethanol

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes

-

Vortex mixer

Procedure:

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the this compound powder in a minimal amount of 100% DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

-

Perform serial dilutions of the stock solution in a suitable sterile solvent or culture medium to achieve the desired concentrations for the MIC assay.

-

Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.

Materials:

-

Sterile 96-well microtiter plates

-

This compound stock solution

-

Appropriate sterile bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Multichannel micropipette

-

Plate reader (optional, for spectrophotometric reading)

Protocol:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the appropriate this compound working solution to the first well of each row to be tested, resulting in the highest desired concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no antibiotic), and the twelfth well will be a sterility control (no bacteria).

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

-

Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth. Alternatively, a plate reader can be used to measure the optical density at 600 nm (OD600).

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test organism.

Materials:

-

Sterile petri dishes

-

This compound stock solution

-

Molten sterile agar medium (e.g., Mueller-Hinton Agar) maintained at 45-50°C

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Steers replicator or multipoint inoculator

Protocol:

-

Prepare a series of this compound dilutions in a suitable solvent.

-

Add a defined volume of each this compound dilution to molten agar to achieve the desired final concentrations. Mix thoroughly but gently to avoid air bubbles.

-

Pour the this compound-containing agar into sterile petri dishes and allow them to solidify. Include a control plate with no antibiotic.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Spot-inoculate the surface of each agar plate with the standardized bacterial suspension using a Steers replicator or a multipoint inoculator. Each spot should contain approximately 1-2 x 10^4 CFU.

-

Allow the inocula to dry completely before inverting the plates.

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Mandatory Visualizations

This compound's Mechanism of Action: Disruption of Potassium Ion Homeostasis

Caption: this compound acts as a K+ ionophore, causing K+ efflux and disrupting the membrane potential.

Experimental Workflow for Broth Microdilution MIC Assay

Caption: Workflow for determining this compound MIC using the broth microdilution method.

Logical Relationship of Downstream Cellular Effects of this compound

Caption: Downstream cellular consequences of this compound-mediated potassium efflux in bacteria.

References

Application Notes and Protocols for In Vitro Drug Inhibition Assays Using Boromycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boromycin is a boron-containing polyether macrolide antibiotic first isolated from Streptomyces antibioticus. It exhibits a broad spectrum of biological activity, including potent inhibitory effects against Gram-positive bacteria, the human immunodeficiency virus (HIV), and various apicomplexan parasites such as Plasmodium falciparum, Toxoplasma gondii, and Cryptosporidium parvum.[1][2][3][4][5] The primary mechanism of action of this compound is its function as a potassium ionophore, disrupting the ion homeostasis of the cell membrane, which leads to a cascade of events culminating in cell death. This document provides detailed protocols for in vitro drug inhibition assays using this compound against various pathogens and for assessing its cytotoxicity against host cells.

Data Presentation: Inhibitory Concentrations of this compound

The following tables summarize the reported in vitro inhibitory concentrations of this compound against various parasites and its cytotoxic concentrations against human cell lines.

Table 1: Anti-parasitic Activity of this compound

| Organism | Strain(s) | Assay Type | Inhibitory Concentration (IC50/EC50) | Reference |

| Plasmodium falciparum | 3D7 | Growth Inhibition | ~1.0 nM (3-day assay) | |

| Plasmodium falciparum | Dd2, K1, 7G8 (multi-drug resistant) | Growth Inhibition | Low nanomolar range | |

| Plasmodium falciparum | Stage V Gametocytes | ATP Production | 8.5 ± 3.6 nM | |

| Toxoplasma gondii | TgRH GFP::Luc (Type I) | Proliferation Inhibition | 2.27 nM | |

| Toxoplasma gondii | TgME49ΔHPT::Luc (Type II) | Proliferation Inhibition | 5.31 nM | |

| Cryptosporidium parvum | NLuc C. parvum | Growth Inhibition | 4.99 nM |

Table 2: Cytotoxicity of this compound against Human Cell Lines

| Cell Line | Assay Type | Cytotoxic Concentration (CC50) | Selectivity Index (SI) | Reference |

| HepG2 (Human Liver Cancer) | Neutral Red Assay | 1250.5 ± 230 µM | >200,000 (vs. P. falciparum) | |

| HFF (Human Foreskin Fibroblast) | ATP Quantification | 20.0 µM | >3500 (vs. T. gondii & C. parvum) | |

| HCT-8 (Human Ileocecal Adenocarcinoma) | ATP Quantification | 27.46 µM | >5500 (vs. C. parvum) | |

| Vero (Monkey Kidney Epithelial) | MTS Reduction Assay | 30 µM | >300 (vs. M. tuberculosis) |

Mechanism of Action and Signaling Pathway

This compound acts as a potassium (K+) ionophore, inserting itself into the cell membrane and facilitating the transport of K+ ions out of the cell, down their concentration gradient. This leads to a disruption of the membrane potential and intracellular ion homeostasis, ultimately resulting in cell death.

Experimental Protocols

Anti-plasmodial Growth Inhibition Assay (Plasmodium falciparum)

This protocol is adapted from studies assessing the in vitro activity of this compound against the asexual blood stages of P. falciparum.

Workflow Diagram:

Materials:

-

This compound stock solution (e.g., in DMSO)

-

P. falciparum culture (synchronized to ring stage)

-

Complete culture medium (e.g., RPMI-1640 with supplements)

-

Human erythrocytes (O+)

-

96-well microplates

-

SYBR Green I lysis buffer

-

Plate reader with fluorescence detection

Procedure:

-

Drug Preparation: Prepare a series of 2-fold or 3-fold serial dilutions of this compound in complete culture medium in a 96-well plate. Include a drug-free control (vehicle only).

-

Parasite Culture Preparation: Dilute the synchronized ring-stage P. falciparum culture with fresh erythrocytes and complete medium to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

-

Incubation: Add the parasite culture to the wells of the 96-well plate containing the this compound dilutions. Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

Growth Measurement (SYBR Green I Assay): a. After incubation, add SYBR Green I lysis buffer to each well. b. Incubate the plate in the dark at room temperature for 1 hour. c. Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: a. Subtract the background fluorescence from blank wells (containing erythrocytes but no parasites). b. Plot the percentage of parasite growth inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value using a non-linear regression analysis.

In Vitro Inhibition Assay for Toxoplasma gondii and Cryptosporidium parvum

This protocol is based on methods used to evaluate the efficacy of this compound against intracellular proliferation of T. gondii and C. parvum.

Workflow Diagram:

Materials:

-

This compound stock solution

-

Host cells (e.g., HFF for T. gondii, HCT-8 for C. parvum)

-

Luciferase-expressing T. gondii tachyzoites or C. parvum oocysts

-

Complete culture medium for host cells

-

96-well clear-bottom white plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Host Cell Seeding: Seed host cells into 96-well plates and grow to confluence (e.g., 24 hours).

-

Infection: Infect the host cell monolayers with luciferase-expressing parasites.

-

Drug Treatment: After a set period of infection (e.g., 24 hours), remove the medium and add fresh medium containing serial dilutions of this compound. Include a drug-free control.

-

Incubation: Incubate the plates for 48 hours.

-

Growth Measurement: a. Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay system. b. Read the luminescence using a plate reader.

-

Data Analysis: a. Calculate the percentage of parasite growth inhibition relative to the drug-free control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the EC50 value using a non-linear regression analysis.

Host Cell Cytotoxicity Assay

This protocol describes a method to assess the cytotoxicity of this compound against mammalian host cells using an MTS or ATP-based assay.

Workflow Diagram:

Materials:

-

This compound stock solution

-

Mammalian cell line (e.g., HepG2, HFF, HCT-8, Vero)

-

Complete culture medium

-

96-well plates

-

MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to attach overnight.

-

Drug Treatment: Add serial dilutions of this compound to the wells. Include a drug-free control.

-

Incubation: Incubate the plate for 24 to 48 hours.

-

Viability Measurement (MTS Assay): a. Add MTS reagent to each well. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at 490-570 nm. OR Viability Measurement (ATP Assay): a. Equilibrate the plate to room temperature. b. Add CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence.

-

Data Analysis: a. Calculate the percentage of cell viability relative to the drug-free control. b. Plot the percentage of viability against the logarithm of the this compound concentration. c. Determine the CC50 value using a non-linear regression analysis.

Anti-HIV Replication Assay (General Workflow)

While a specific, detailed protocol for this compound is not available, a general workflow for an in vitro anti-HIV replication assay using a reporter gene is described. This compound is suggested to block the later stages of HIV infection, possibly the maturity step of the HIV molecule.

Workflow Diagram:

Materials:

-

This compound stock solution

-

HIV-permissive cell line with a reporter gene (e.g., TZM-bl cells expressing luciferase under the control of the HIV-1 LTR)

-

HIV-1 viral stock

-

Complete culture medium

-

96-well plates

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cell line in a 96-well plate and allow them to adhere.

-

Drug Treatment: Add serial dilutions of this compound to the cells.

-

Infection: Infect the cells with a known amount of HIV-1.

-

Incubation: Incubate the plates for 48 hours to allow for viral replication and reporter gene expression.

-

Replication Measurement: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase).

-

Data Analysis: Calculate the percentage of inhibition of viral replication and determine the IC50 value.

Conclusion

This compound is a potent inhibitor of various pathogens in vitro. The provided protocols offer a framework for researchers to investigate its efficacy in different experimental settings. It is crucial to include appropriate controls and to determine the cytotoxicity of this compound against the host cell lines used in parallel to calculate the selectivity index, which is a critical parameter in drug development. Further research is warranted to fully elucidate the molecular targets and mechanisms of action of this compound against different organisms.

References

- 1. This compound has Rapid-Onset Antibiotic Activity Against Asexual and Sexual Blood Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound has Rapid-Onset Antibiotic Activity Against Asexual and Sexual Blood Stages of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an anti-HIV antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. This compound as a potential anti-toxoplasma and anti-cryptosporidium drug | Showcase | Washington State University [showcase.wsu.edu]

Application Notes and Protocols: Isopentenyl Pyrophosphate (IPP) Rescue Assay with Boromycin Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boromycin is a boron-containing polyether macrolide antibiotic produced by Streptomyces antibioticus. It exhibits a broad range of biological activities, including antibacterial, antiviral, and antiparasitic properties.[1][2][3] The primary mechanism of this compound's antimicrobial action is attributed to its function as a potassium ionophore, leading to the dissipation of the membrane potential essential for cellular functions.[4][5] In the context of drug development, understanding the precise mechanism of action of a cytotoxic compound is crucial. The isopentenyl pyrophosphate (IPP) rescue assay is a valuable tool to investigate whether a compound's cytotoxic effects are mediated through the inhibition of the mevalonate pathway. This pathway is a vital metabolic route that produces IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the universal precursors for the synthesis of all isoprenoids. Isoprenoids are a large and diverse class of molecules essential for various cellular functions, including cell membrane integrity, signaling, and protein prenylation.

This document provides a detailed protocol for utilizing the IPP rescue assay in conjunction with this compound treatment to investigate its mechanism of action in eukaryotic cells. The assay is designed to determine if the cytotoxic effects of this compound can be reversed by supplementing the cell culture medium with exogenous IPP. A rescue from cytotoxicity would suggest that this compound targets the mevalonate pathway upstream of IPP synthesis. Conversely, a lack of rescue would indicate that this compound's mechanism of action is independent of this pathway.

Principle of the IPP Rescue Assay

The IPP rescue assay is based on the principle of chemical complementation. If a compound inhibits an enzyme in the mevalonate pathway, the production of IPP and downstream isoprenoids will be blocked, leading to cell death. By providing an exogenous source of IPP, the metabolic block can be bypassed, thus "rescuing" the cells from the cytotoxic effects of the compound. This allows researchers to specifically identify compounds that target the mevalonate pathway.

Data Presentation

This compound Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cell lines, demonstrating its potent cytotoxic effects.

| Cell Line | IC50 (µM) | Reference |

| HepG2 (Human Liver Cancer) | >200 (Cytotoxic at millimolar concentrations) | |

| HFF (Human Foreskin Fibroblast) | 20.0 | |

| HCT-8 (Human Colon Cancer) | 27.46 | |

| P. falciparum (3D7 strain) | 0.001 |

Note: The high IC50 in HepG2 cells from one study might reflect differences in experimental conditions or cell line sensitivity.

Expected Outcomes of IPP Rescue Assay

The following table outlines the expected outcomes of the IPP rescue assay when cells are treated with a known mevalonate pathway inhibitor (e.g., a statin) versus this compound.

| Treatment Group | Expected Effect on Cell Viability | Interpretation |

| Vehicle Control | High | Normal cell growth |

| IPP Alone | High | IPP is not toxic at the rescue concentration |

| Statin Alone | Low | Inhibition of the mevalonate pathway leads to cell death |

| Statin + IPP | High | Exogenous IPP rescues cells from mevalonate pathway inhibition |

| This compound Alone | Low | This compound is cytotoxic |

| This compound + IPP | Low | This compound's cytotoxicity is not rescued by IPP, suggesting a mechanism independent of the mevalonate pathway |

Experimental Protocols

This section provides a detailed methodology for performing a cell viability assay with this compound treatment and IPP rescue. The protocol is based on a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is a colorimetric assay for assessing cell metabolic activity.

Materials and Reagents

-

Eukaryotic cell line of interest (e.g., HeLa, HEK293, or a cancer cell line)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (CAS 34524-20-4)

-

Isopentenyl pyrophosphate (IPP) trilithium salt (Sigma-Aldrich or equivalent)

-

A known mevalonate pathway inhibitor (e.g., Simvastatin) as a positive control

-

MTT reagent (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

References

- 1. This compound has Rapid-Onset Antibiotic Activity Against Asexual and Sexual Blood Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound has Rapid-Onset Antibiotic Activity Against Asexual and Sexual Blood Stages of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound kills mycobacterial persisters without detectable resistance [agris.fao.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boromycin Solubility and Stability in Culture Media

For researchers, scientists, and drug development professionals utilizing Boromycin, this technical support center provides essential guidance on overcoming common challenges related to its solubility and stability in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular effects?

This compound is a boron-containing polyether macrolide antibiotic isolated from Streptomyces antibioticus. Its primary mechanism of action is as a potassium (K+) ionophore, disrupting the ion balance across the cell membrane.[1][2][3] This leads to a rapid loss of intracellular potassium, dissipation of the membrane potential, a decrease in intracellular ATP levels, and leakage of cytoplasmic components.[1][2]

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. DMSO is a common choice for preparing high-concentration stock solutions for in vitro experiments.

Q3: What is the recommended storage procedure for this compound stock solutions?

For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q4: Can this compound interact with components in the cell culture media?

Yes, this compound, being a hydrophobic molecule, may interact with proteins present in the fetal bovine serum (FBS) commonly used in cell culture media. Bovine serum albumin (BSA) is a major component of FBS and is known to bind to various small molecules, which can affect their availability and activity. The extent of this binding for this compound has not been extensively quantified in the public literature.

Troubleshooting Guides

Issue: Precipitation Observed Upon Addition of this compound to Culture Media

Q: I've prepared a this compound stock solution in DMSO, but upon adding it to my cell culture medium (e.g., RPMI-1640, DMEM), I observe immediate or delayed precipitation. What is causing this and how can I resolve it?

A: This is a common issue with hydrophobic compounds like this compound. The precipitation, often called "crashing out," occurs because the compound's solubility is significantly lower in the aqueous environment of the culture medium compared to the organic solvent of the stock solution.

Potential Causes and Solutions:

| Potential Cause | Explanation | Recommended Solution |

| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test (see Experimental Protocols) to determine the maximum soluble concentration in your specific media. |

| Solvent Shock | Rapid dilution of the concentrated DMSO stock into the aqueous medium causes a sudden change in solvent polarity, leading to precipitation. | Use a serial dilution approach. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of the medium with gentle mixing. |

| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your final this compound solution. |

| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes. | If possible, test the solubility in different basal media formulations. The presence of serum proteins can sometimes help to solubilize hydrophobic compounds. |

Issue: Loss of this compound Activity Over Time in Culture

Q: I'm observing a decrease in the expected biological effect of this compound in my long-term experiments. Could the compound be degrading?

A: Yes, like many antibiotics in aqueous solutions, this compound can degrade over time, especially at 37°C in the incubator. The stability of antibiotics in culture media can be influenced by factors such as pH, temperature, and media composition.

Factors Affecting Stability and Mitigation Strategies:

| Factor | Impact on Stability | Mitigation Strategy |

| Temperature | Higher temperatures, such as the 37°C incubation temperature, accelerate the degradation of many antibiotics. | For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. |

| pH | The pH of the culture medium (typically 7.2-7.4) can influence the hydrolysis rate of the macrolide ester bonds in this compound. | Ensure the pH of your culture medium is properly maintained. Use buffered media and monitor the pH, especially in long-duration cultures. |

| Media Components | Components within the media, such as certain ions or reactive oxygen species, could potentially contribute to the degradation of this compound. | While difficult to control, being aware of this possibility is important. If significant degradation is suspected, a stability study in your specific medium is recommended (see Experimental Protocols). |

Data Presentation

Table 1: Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Ethanol | Soluble | |

| Methanol | Soluble | |

| Cell Culture Media (e.g., RPMI-1640, DMEM) | Limited aqueous solubility; quantitative data not readily available. Experimental determination is recommended. |

Table 2: Stability of this compound Stock Solutions

| Storage Temperature | Duration | Recommendation | Reference |

| -20°C | Up to several months | Aliquot to avoid freeze-thaw cycles. | |

| -80°C | Long-term | Recommended for optimal stability. |

Note: While specific long-term stability data for this compound in DMSO at -80°C is not extensively published, general guidelines for antibiotic stock solutions suggest this is the optimal condition for long-term preservation.

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration of this compound in Culture Medium

This protocol helps determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Your complete cell culture medium (e.g., RPMI-1640 + 10% FBS), pre-warmed to 37°C

-

Sterile 96-well clear-bottom plate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the this compound stock solution in your pre-warmed culture medium in the 96-well plate. A suggested range is from 100 µM down to 0.1 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a period relevant to your experiment (e.g., 2, 6, and 24 hours).

-

Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at each time point.

-

For a quantitative assessment, measure the absorbance of the plate at a wavelength of 600 nm using a microplate reader. An increase in absorbance compared to the vehicle control indicates precipitation.

-

The highest concentration that remains clear and shows no significant increase in absorbance is the maximum working soluble concentration.

Protocol 2: Assessment of this compound Stability in Culture Medium

This protocol provides a framework to evaluate the stability of this compound in your culture medium over time.

Materials:

-

This compound-containing culture medium at a known starting concentration

-

Incubator at 37°C with 5% CO₂

-

Analytical method for quantifying this compound (e.g., HPLC-MS)

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a bulk solution of your complete culture medium containing this compound at the desired working concentration.

-

At time zero, take an aliquot of the solution, store it at -80°C, and label it "T=0".

-

Incubate the remaining solution at 37°C in a 5% CO₂ incubator.

-

At various time points (e.g., 2, 6, 12, 24, 48, and 72 hours), collect aliquots, store them at -80°C, and label them accordingly.

-

After collecting all samples, analyze the concentration of this compound in each aliquot using a validated analytical method like HPLC-MS.

-

Plot the concentration of this compound as a function of time to determine its degradation rate and half-life in your specific culture medium.

Mandatory Visualizations

Caption: this compound's mechanism of action as a potassium ionophore.

Caption: Troubleshooting workflow for this compound precipitation.

References

Addressing Boromycin's off-target effects in cellular assays

Welcome to the technical support center for Boromycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cellular assays. Our goal is to help you understand and address potential off-target effects to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a polyether macrolide antibiotic that contains boron. Its primary and most well-documented mechanism of action is its function as a potassium (K+) ionophore.[1] It inserts into cellular membranes and facilitates the transport of potassium ions across the membrane, disrupting the natural ion gradients essential for cellular function.[1]

Q2: What are the known off-target effects of this compound?

While the primary target of this compound is the cell membrane, where it disrupts potassium ion gradients, some studies suggest its biological activity may not be solely explained by this ionophoric activity.[2][3] One study in a leukemia cell line indicated that this compound could abrogate the G2 cell cycle checkpoint induced by DNA-damaging agents, suggesting a potential off-target effect on cell cycle regulation.[4] However, the specific molecular targets for these potential off-target effects remain largely uncharacterized.

Q3: Can this compound induce apoptosis? If so, through which pathway?

The direct apoptotic mechanism of this compound in mammalian cells is not well-elucidated in the currently available literature. However, studies on other boron-containing compounds, such as boric acid, have shown induction of apoptosis. For instance, boric acid has been observed to suppress cell proliferation and induce apoptosis in colon cancer cells through a pathway related to TNF signaling. It has also been shown to have a cytotoxic effect on leukemia cells via the mitochondrial pathway. While these findings provide clues, it is important to experimentally determine the specific apoptotic pathways affected by this compound in your cell type of interest.

Q4: Does this compound affect mitochondrial function?

Yes, as a potassium ionophore, this compound can disrupt the mitochondrial membrane potential, which is dependent on ion gradients. Disruption of the mitochondrial membrane potential is a known trigger for apoptosis. Studies on boric acid have also shown it can cause mitochondrial degeneration. Therefore, it is plausible that this compound's cytotoxicity involves the impairment of mitochondrial function.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cellular assays and provides strategies to mitigate them.

Issue 1: High level of cytotoxicity observed at low concentrations.

-

Possible Cause 1: On-target ionophoric effect. The primary mechanism of this compound is potent disruption of potassium ion gradients, which can be highly toxic to cells.

-

Troubleshooting Step: To confirm that the observed cytotoxicity is due to its ionophoric activity, you can perform a potassium protection assay. Supplementing the cell culture medium with a high concentration of potassium chloride (KCl) can counteract the ionophore effect and should rescue the cells from this compound-induced death if the toxicity is primarily due to potassium efflux.

-

-

Possible Cause 2: Off-target effects. While less characterized, this compound may have off-target effects contributing to cytotoxicity.

-

Troubleshooting Step: Differentiating on-target from off-target effects can be challenging. Consider using a structurally related but inactive analog of this compound as a negative control, if available. Additionally, employing techniques like thermal proteome profiling or chemical proteomics could help identify potential off-target binding partners.

-

Issue 2: Inconsistent results between experiments.

-

Possible Cause 1: Variability in cell health and density. The sensitivity of cells to this compound can be influenced by their physiological state and density at the time of treatment.

-

Troubleshooting Step: Standardize your cell seeding density and ensure cells are in a logarithmic growth phase before treatment. Regularly check for mycoplasma contamination, which can alter cellular responses.

-

-

Possible Cause 2: Degradation of this compound. this compound, like many natural products, may be unstable in solution over time.

-

Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) and protect from light.

-

Issue 3: Difficulty in interpreting the mechanism of cell death (apoptosis vs. necrosis).

-

Possible Cause: this compound-induced disruption of ion homeostasis can lead to both apoptotic and necrotic cell death pathways, depending on the concentration and cell type.

-

Troubleshooting Step: Use a multi-parametric approach to assess cell death. This can include assays for:

-

Apoptosis: Annexin V/Propidium Iodide (PI) staining, caspase activity assays (e.g., Caspase-3/7, -8, -9), and TUNEL staining for DNA fragmentation.

-

Necrosis: LDH release assay or analysis of nuclear morphology (e.g., using Hoechst stain).

-

Mitochondrial involvement: Measurement of mitochondrial membrane potential using dyes like TMRE or JC-1.

-

-

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity and cytotoxicity of this compound.

Table 1: Anti-proliferative Activity of this compound against Various Pathogens

| Organism | Strain | IC50 / EC50 (nM) | Reference |

| Plasmodium falciparum | 3D7 | 1.0 | |

| Plasmodium falciparum | Dd2 (chloroquine-resistant) | Not specified, comparable to 3D7 | |

| Plasmodium falciparum | K1 (chloroquine-resistant) | Not specified, comparable to 3D7 | |

| Plasmodium falciparum | 7G8 (chloroquine-resistant) | Not specified, comparable to 3D7 | |

| Plasmodium falciparum | Stage V Gametocytes | 8.5 ± 3.6 | |

| Toxoplasma gondii | TgRH GFP::Luc (Type I) | 2.27 | |

| Toxoplasma gondii | TgME49ΔHPT::Luc (Type II) | 5.31 | |

| Cryptosporidium parvum | NLuc C. parvum Iowa | 4.99 |

Table 2: Cytotoxicity of this compound in Mammalian Cell Lines

| Cell Line | Assay | CC50 / IC50 (µM) | Reference |

| HepG2 (Human Hepatocyte Carcinoma) | Neutral Red Assay | 1250.5 ± 230 | |

| HFF (Human Foreskin Fibroblast) | CellTiter-Glo (ATP quantification) | 20.0 | |

| HCT-8 (Human Ileocecal Adenocarcinoma) | CellTiter-Glo (ATP quantification) | 27.46 | |

| HL-60 (Human Promyelocytic Leukemia) | Not specified | Not specified, but cytotoxic effects observed |

Experimental Protocols

Protocol 1: Potassium Protection Assay

This protocol is designed to determine if the cytotoxic effect of this compound is primarily due to its potassium ionophore activity.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

Potassium chloride (KCl) stock solution (e.g., 1 M, sterile-filtered)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete culture medium.

-

Prepare a second set of this compound serial dilutions in complete culture medium supplemented with a final concentration of high KCl (e.g., 50 mM). Note: The optimal KCl concentration should be determined empirically for your cell line, ensuring it is not toxic on its own.

-

Remove the overnight culture medium from the cells and replace it with the prepared this compound solutions (with and without supplemental KCl). Include control wells with medium only and medium with KCl only.

-

Incubate the plate for a duration determined by your standard cytotoxicity assay (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, assess cell viability using your chosen method.

-

Interpretation: If the addition of KCl significantly increases the IC50 value of this compound, it indicates that the cytotoxicity is largely dependent on its potassium ionophore activity.

Protocol 2: Mitochondrial Membrane Potential Assay using TMRE

This protocol measures changes in mitochondrial membrane potential (ΔΨm) in response to this compound treatment. A decrease in ΔΨm is an early indicator of apoptosis.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

TMRE (Tetramethylrhodamine, Ethyl Ester) stock solution (e.g., in DMSO)

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for mitochondrial depolarization

-

Hoechst 33342 for nuclear staining (optional)

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a suitable format for fluorescence imaging or plate-based reading (e.g., 96-well black-walled, clear-bottom plates) and allow them to adhere.

-

Treat cells with various concentrations of this compound for the desired time. Include untreated controls and a positive control treated with FCCP (e.g., 10 µM for 15-30 minutes before reading).

-

At the end of the treatment period, add TMRE to the culture medium at a final concentration of 20-100 nM (the optimal concentration should be determined for your cell line).

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

If desired, add Hoechst 33342 for nuclear counterstaining.

-

Wash the cells gently with pre-warmed PBS or imaging buffer.

-

Acquire images using a fluorescence microscope with appropriate filters for TMRE (and Hoechst, if used) or read the fluorescence intensity on a plate reader.

-

Interpretation: A decrease in TMRE fluorescence intensity in this compound-treated cells compared to untreated controls indicates mitochondrial depolarization.

Visualizations

Caption: Primary mechanism of this compound as a potassium ionophore.

Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.

Caption: Potential pathways for this compound-induced apoptosis.

References

Technical Support Center: Overcoming Limitations of Boromycin in Pre-clinical Research

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pre-clinical research with Boromycin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a polyether macrolide antibiotic that acts as a potassium ionophore. It disrupts the cell membrane's integrity by facilitating the transport of potassium ions (K+) out of the cell, leading to a loss of membrane potential, depletion of intracellular ATP, and ultimately cell death.[1][2] This mechanism is effective against Gram-positive bacteria; however, the outer membrane of Gram-negative bacteria appears to block this compound's access to the cytoplasmic membrane, rendering it ineffective against these organisms.[1][3]

Q2: I am observing high levels of cytotoxicity in my experiments. What could be the cause and how can I mitigate it?

A2: The inherent ionophoric activity of this compound can lead to cytotoxicity in mammalian cells. The disruption of potassium homeostasis is not specific to microbial cells and can affect host cells, particularly at higher concentrations. To mitigate this, it is crucial to determine the therapeutic window by assessing the half-maximal cytotoxic concentration (CC50) in your specific cell line and comparing it to the half-maximal effective concentration (EC50) against the pathogen of interest. Consider using lower concentrations of this compound for shorter exposure times. Additionally, novel drug delivery systems, such as liposomes or nanoparticles, can be explored to target the compound more specifically to the pathogen and reduce systemic toxicity.

Q3: Is there a known resistance mechanism to this compound?

A3: Spontaneous resistance to this compound appears to be rare. Studies have shown that the spontaneous resistance mutation frequency in Mycobacterium bovis BCG is less than 10-9 colony-forming units (CFU).[3] This low frequency of resistance is a significant advantage for its potential therapeutic use. However, as with any antimicrobial agent, the potential for resistance development should be monitored in long-term or sub-lethal exposure studies.

Q4: What is the best way to prepare a stock solution of this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Problem 1: Poor or Inconsistent Efficacy in In Vitro Assays

| Possible Cause | Troubleshooting Steps |

| Degradation of this compound | - Prepare fresh stock solutions of this compound regularly and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect stock solutions from light. - Perform a stability assay to check the integrity of your this compound stock. |

| High Potassium Concentration in Medium | - this compound's activity is antagonized by high extracellular potassium concentrations. Review the composition of your culture medium. - If possible, use a medium with a physiological potassium concentration. - As a control, test the efficacy of this compound in a medium with elevated KCl to confirm this effect. |

| Incorrect Dosing | - Verify the calculations for your working concentrations. - Perform a dose-response curve to determine the optimal concentration range for your specific pathogen and cell line. |

| Bacterial Contamination | - If working with eukaryotic cells, ensure your cultures are not contaminated with bacteria that may be insensitive to this compound and interfere with the assay readout. |

Problem 2: High Background Signal or Artifacts in Assays

| Possible Cause | Troubleshooting Steps |

| DMSO Effects | - Ensure the final DMSO concentration is consistent across all wells, including controls. - Run a vehicle control with the same concentration of DMSO to assess its effect on your assay. |

| Interference with Assay Reagents | - The ionophoric nature of this compound might interfere with certain fluorescent dyes or cellular assays. - Consult the literature or the assay manufacturer's instructions for potential incompatibilities with ionophores. - Consider using alternative assay methods to confirm your results (e.g., ATP measurement vs. metabolic activity assays). |

| Cell Clumping or Uneven Plating | - Ensure a single-cell suspension before plating. - Check for even cell distribution in the wells to avoid variability in the results. |

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound Against Various Pathogens

| Pathogen | Strain | Assay Type | IC50/EC50/MIC | Reference |

| Mycobacterium tuberculosis | H37Rv | Microplate Alamar Blue Assay | MIC50: 80 nM | |

| Plasmodium falciparum | 3D7 | 3-day SYBR Green I assay | IC50: 1.0 nM | |

| Plasmodium falciparum | Dd2 (chloroquine-resistant) | 3-day SYBR Green I assay | IC50: ~1 nM | |

| Plasmodium falciparum | K1 (chloroquine-resistant) | 3-day SYBR Green I assay | IC50: ~1 nM | |

| Plasmodium falciparum | Stage V gametocytes | ATP bioluminescence | IC50: 8.5 ± 3.6 nM | |

| Toxoplasma gondii | RH GFP::Luc | Luciferase assay | EC50: 2.27 nM | |

| Cryptosporidium parvum | Iowa | Nanoluciferase assay | EC50: 4.99 nM |

Table 2: Cytotoxicity of this compound in Mammalian Cell Lines

| Cell Line | Cell Type | Assay | CC50 | Reference |

| HepG2 | Human liver carcinoma | MTS assay | 35 µM | |

| Vero | Monkey kidney epithelial | MTS assay | 25 µM | |

| HFF | Human foreskin fibroblast | CellTiter-Glo | 20.0 µM (24h) | |

| HCT-8 | Human ileocecal adenocarcinoma | CellTiter-Glo | 27.46 µM (24h) | |

| Human Red Blood Cells | - | Hemolysis assay | HC50: 40 µM | |

| MRC-5 | Human fetal lung fibroblast | - | Low selectivity index (~12) |

Experimental Protocols

Protocol for Assessing this compound-Induced Membrane Depolarization

This protocol utilizes the voltage-sensitive dye DiSC3(5) to measure changes in bacterial membrane potential.

Materials:

-

Bacterial culture in mid-log phase

-

This compound stock solution

-

DiSC3(5) stock solution (in DMSO)

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control

-

Buffer (e.g., PBS or appropriate growth medium)

-

96-well black, clear-bottom plates

-

Fluorometric plate reader

Procedure:

-

Wash and resuspend the bacterial cells in the desired buffer to a specific optical density (e.g., OD600 = 0.5).

-

Add DiSC3(5) to the cell suspension to a final concentration of 1-5 µM and incubate in the dark at room temperature for 15-30 minutes to allow the dye to accumulate in polarized membranes.

-

Transfer the cell suspension containing the dye to the wells of a 96-well plate.

-

Measure the baseline fluorescence (Excitation: ~620 nm, Emission: ~670 nm).

-

Add this compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (CCCP, a known depolarizing agent).

-

Immediately begin kinetic measurements of fluorescence intensity every 1-2 minutes for a total period of 30-60 minutes.

-

An increase in fluorescence intensity indicates membrane depolarization.

Protocol for Measuring Intracellular ATP Levels

This protocol uses a commercial bioluminescence assay to quantify intracellular ATP as a measure of cell viability.

Materials:

-

Cell culture (bacterial or eukaryotic)

-

This compound stock solution

-

Commercial ATP measurement kit (e.g., BacTiter-Glo™ or CellTiter-Glo®)

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in the opaque-walled 96-well plate and allow them to adhere or grow to the desired confluency.

-

Treat the cells with a serial dilution of this compound for the desired time period. Include untreated and vehicle controls.

-

Equilibrate the plate and the ATP reagent to room temperature.

-

Add the ATP reagent to each well according to the manufacturer's instructions (this reagent typically lyses the cells and provides the necessary components for the luciferase reaction).

-

Mix the contents by shaking the plate for 2 minutes.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

A decrease in luminescence is indicative of a reduction in intracellular ATP and, consequently, a decrease in cell viability.

Protocol for In Vitro Selection of this compound-Resistant Mutants

This protocol is designed to determine the frequency of spontaneous resistance development.

Materials:

-

Bacterial culture grown to late-log or early-stationary phase

-

Agar plates containing various concentrations of this compound (e.g., 1x, 2x, 4x, and 8x MIC)

-

Agar plates without this compound (for viable cell count)

-

Sterile saline or PBS

Procedure:

-

Determine the Minimum Inhibitory Concentration (MIC) of this compound for the bacterial strain of interest.

-

Prepare a large inoculum of the bacterial culture (e.g., 10^9 to 10^10 CFU).

-

Plate the high-density inoculum onto the agar plates containing different concentrations of this compound.

-

Create serial dilutions of the culture and plate on antibiotic-free agar to determine the initial viable cell count.

-

Incubate the plates at the appropriate temperature for an extended period (e.g., up to 8 weeks for slow-growing bacteria like mycobacteria).

-

Count the number of colonies that appear on the this compound-containing plates.

-

Calculate the frequency of spontaneous resistance by dividing the number of resistant colonies by the total number of viable cells plated.

Visualizations

Caption: this compound's mechanism as a potassium ionophore.

Caption: Workflow for determining this compound's cytotoxicity.

Caption: Strategies to overcome this compound's limitations.

References

Technical Support Center: Boromycin Resistance Mechanism Studies in Bacteria

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying boromycin resistance mechanisms in bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a boron-containing polyether macrolide antibiotic. Its primary mechanism of action is acting as a potassium ionophore. It disrupts the bacterial cell membrane's potassium ion gradient, leading to a collapse of the membrane potential, growth arrest, and ultimately cell death[1].

Q2: What is the spectrum of activity for this compound?

This compound is primarily active against Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis[1]. It is generally ineffective against Gram-negative bacteria because their outer membrane is thought to block the antibiotic's access to the cytoplasmic membrane[1].

Q3: How frequently does resistance to this compound occur in bacteria?

The frequency of spontaneous resistance to this compound in bacteria appears to be very low. For instance, in a study with Mycobacterium bovis BCG, the spontaneous resistance mutation frequency was found to be less than 10-9 colony-forming units (CFU)[1]. In the same study, no resistant colonies were identified even when plating 109 CFU on agar containing this compound at concentrations up to four times the minimum inhibitory concentration (MIC)[1].

Q4: What are the known mechanisms of resistance to this compound in bacteria?

Currently, there is a lack of documented, naturally occurring high-level resistance to this compound in susceptible bacteria. Due to its mechanism of disrupting the fundamental potassium ion gradient of the cell membrane, the development of resistance may be more complex than for antibiotics with more specific molecular targets. However, theoretical resistance mechanisms could include:

-

Efflux Pumps: Overexpression of efflux pumps that can recognize and expel this compound from the cell. Efflux pumps are a common mechanism of resistance to various antibiotics in bacteria.

-

Target Modification: Alterations in the composition or properties of the cell membrane that prevent this compound from effectively inserting and functioning as an ionophore. While less common for ionophores, target modification is a known resistance strategy for other antibiotics.

-

Alterations in Ion Channel Proteins: Mutations in genes encoding potassium channel proteins could potentially alter the membrane's susceptibility to this compound's ionophoric activity.

Troubleshooting Guides

Troubleshooting Minimum Inhibitory Concentration (MIC) Assays for this compound

Issue: Inconsistent or non-reproducible MIC values for this compound.

| Potential Cause | Troubleshooting Step |

| Degradation of this compound Stock | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C in a suitable solvent and protect from light. |

| Inappropriate Test Medium | Ensure the cation concentration, particularly potassium, in the Mueller-Hinton Broth (MHB) or other media is consistent between experiments. High external potassium concentrations can interfere with this compound's activity. |

| Incorrect Inoculum Size | Standardize the bacterial inoculum to approximately 5 x 105 CFU/mL. Inoculum size can significantly affect MIC results. |

| Contamination of Bacterial Culture | Before starting the MIC assay, streak the bacterial culture on an appropriate agar plate to check for purity. |

| Reader/Visual Interpretation Errors | When reading plates, ensure a consistent light source and background. If using a plate reader, subtract the absorbance of the negative control wells (media only) from all other wells. The MIC is the lowest concentration that inhibits visible growth. |

Investigating Putative this compound Efflux